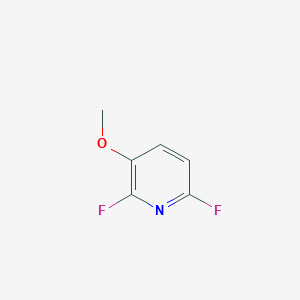
2,6-Difluoro-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-3-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2NO. This compound is characterized by the presence of two fluorine atoms at the 2nd and 6th positions and a methoxy group at the 3rd position on the pyridine ring. Fluorinated pyridines, including this compound, are of significant interest due to their unique chemical and biological properties, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-methoxypyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine, which can then be further fluorinated to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These methods allow for the efficient production of fluorinated pyridines, including this compound, in significant yields .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions
Substitution Reactions: Reagents such as tetrabutylammonium fluoride and dimethylformamide are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are employed under mild and functional group-tolerant conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,6-Difluoro-3-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased biological activity. The methoxy group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Methoxypyridine
Uniqueness
2,6-Difluoro-3-methoxypyridine is unique due to the combination of fluorine atoms and a methoxy group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other fluorinated pyridines, this compound may exhibit different reactivity and biological activity profiles .
Properties
Molecular Formula |
C6H5F2NO |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
2,6-difluoro-3-methoxypyridine |
InChI |
InChI=1S/C6H5F2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
InChI Key |
ZKTCDPIQFOECKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















